(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)acrylamide
Description
The compound (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)acrylamide features an acrylamide backbone substituted with a benzo[d][1,3]dioxol-5-yl (piperonyl) group at the α,β-unsaturated carbonyl position and a 2-methoxy-2-(5-methylthiophen-2-yl)ethyl group on the nitrogen.
Properties
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4S/c1-12-3-7-17(24-12)16(21-2)10-19-18(20)8-5-13-4-6-14-15(9-13)23-11-22-14/h3-9,16H,10-11H2,1-2H3,(H,19,20)/b8-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPEYRCZKDVZVOT-VMPITWQZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(CNC(=O)C=CC2=CC3=C(C=C2)OCO3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(S1)C(CNC(=O)/C=C/C2=CC3=C(C=C2)OCO3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)acrylamide typically involves multiple steps:
Formation of the benzo[d][1,3]dioxole ring: This can be achieved through the cyclization of catechol derivatives with appropriate reagents.
Introduction of the acrylamide moiety: This step involves the reaction of the benzo[d][1,3]dioxole derivative with acryloyl chloride in the presence of a base such as triethylamine.
Attachment of the thiophene derivative: The final step involves the coupling of the intermediate with the thiophene derivative using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)acrylamide can undergo various chemical reactions, including:
Oxidation: The methoxy and thiophene groups can be oxidized under strong oxidative conditions.
Reduction: The acrylamide moiety can be reduced to the corresponding amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Electrophilic reagents such as bromine or nitric acid.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe in biochemical assays due to its unique structure.
Medicine: Investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)acrylamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity. This interaction can modulate various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Structural Analogues
Table 1: Structural and Functional Comparison of Key Analogues
Key Observations:
- Electron-Donating vs. Lipophilic Groups : The target compound’s 5-methylthiophen-2-yl group introduces sulfur-mediated π-stacking and moderate lipophilicity, contrasting with the polar dimethoxyphenyl (13) or rigid benzothiazole (15) groups .
- Formulation Considerations: N,N-diphenyl substitution () increases hydrophobicity, favoring applications in non-aqueous formulations, whereas methoxy-thiophene derivatives may offer balanced solubility .
Physicochemical and Spectroscopic Comparisons
- NMR Profiles : The ¹H NMR of compound 13 () shows characteristic benzodioxole protons (δ 5.96 ppm, singlet) and methoxy signals (δ 3.84 ppm), aligning with the target compound’s expected spectral features. Thiophene protons in the target compound would likely resonate at δ 6.7–7.2 ppm, as seen in thiophene-containing analogs .
- Molecular Weight and Solubility: The target compound’s molecular weight (~400 g/mol) is comparable to analogs in Table 1. Hydroxyphenethyl derivatives (e.g., ) exhibit higher aqueous solubility due to phenolic -OH groups, whereas diphenyl or thiophene analogs are more lipophilic .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
